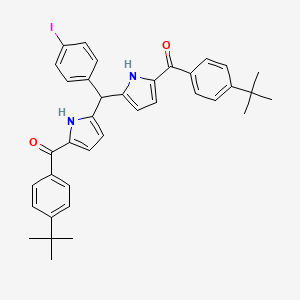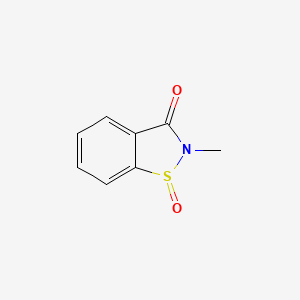
2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. For example, one might start with a substituted aniline and react it with sulfur and carbonyl-containing reagents under controlled temperatures and pressures to form the desired benzothiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted benzothiazoles, sulfoxides, and sulfones.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties such as antimicrobial or anticancer activity.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of various diseases.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione exerts its effects would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler structure without the methyl group.
2-Aminobenzothiazole: Contains an amino group instead of the carbonyl groups.
Benzothiazole-2-thiol: Contains a thiol group.
Uniqueness
2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione is unique due to its specific substitution pattern and functional groups, which can impart distinct chemical and biological properties compared to other benzothiazole derivatives.
Propriétés
Numéro CAS |
198058-14-9 |
|---|---|
Formule moléculaire |
C8H7NO2S |
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
2-methyl-1-oxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO2S/c1-9-8(10)6-4-2-3-5-7(6)12(9)11/h2-5H,1H3 |
Clé InChI |
RCCJNVIHSZWBTD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2S1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
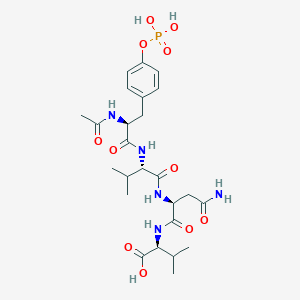

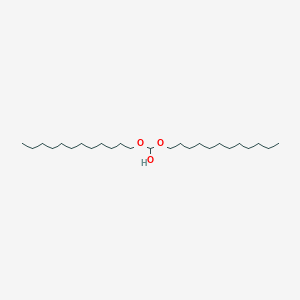
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
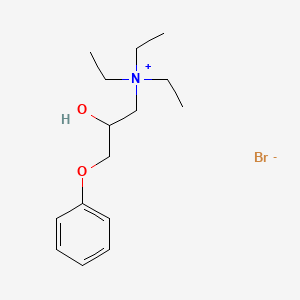
![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)

